molecular formula C18H13ClO4 B5635711 2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl propionate

2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl propionate

Cat. No. B5635711
M. Wt: 328.7 g/mol
InChI Key: QMTSDLZJBKOCHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of related chromen compounds often involves regiospecific processes, with x-ray analysis providing unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
  • Another synthesis approach for chromen derivatives includes one-pot, three-component synthesis processes, offering efficiency and simplicity (Ramagiri & Vedula, 2014).

Molecular Structure Analysis

  • Chromen compounds often exhibit complex molecular interactions, including weak hydrogen bonds and π–π stacking interactions, influencing their molecular structures (Baral, Nayak, Pal, & Mohapatra, 2018).

Chemical Reactions and Properties

  • The chemical reactions of chromen compounds may include photo-reorganization, leading to the formation of new compounds with different chemical structures (Dalai, Khanna, Kumar, & Kamboj, 2017).

Physical Properties Analysis

  • For compounds like 2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl propionate, crystallography studies reveal information about their physical structure, including conformational aspects and crystal packing (Manolov, Morgenstern, & Hegetschweiler, 2012).

Chemical Properties Analysis

  • The chemical properties of chromen derivatives can be intricate, often characterized by their intra- and intermolecular interactions, as evident in their crystal structures (Okasha et al., 2022).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a pharmaceutical, it would interact with biological targets in the body .

properties

IUPAC Name

[2-(4-chlorophenyl)-4-oxochromen-3-yl] propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO4/c1-2-15(20)23-18-16(21)13-5-3-4-6-14(13)22-17(18)11-7-9-12(19)10-8-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTSDLZJBKOCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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